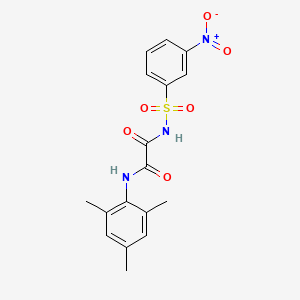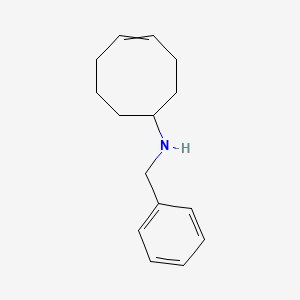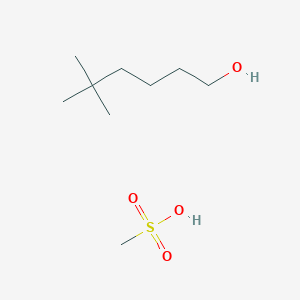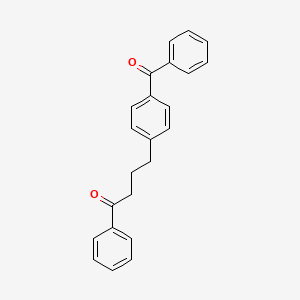
4-(4-Benzoylphenyl)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzoylphenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as intermediates in the synthesis of various chemical compounds. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a valuable molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one typically involves the reaction of 4-benzoylphenyl methacrylate with appropriate reagents. One common method is the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the desired product with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as dispersion polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Benzoylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(4-Benzoylphenyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photoreactive materials and as a photoinitiator in photochemistry.
Mécanisme D'action
The mechanism of action of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as resuscitation promoting factors (Rpfs), which are involved in bacterial cell division . This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler structure with similar photoreactive properties.
4-Benzoylbiphenyl: Another benzophenone derivative with applications in photochemistry.
N-(4-Benzoylphenyl)acrylamide: Used in the synthesis of photoreactive nanoparticles.
Uniqueness
4-(4-Benzoylphenyl)-1-phenylbutan-1-one stands out due to its unique structure, which combines the properties of benzophenone with additional functional groups. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Propriétés
Numéro CAS |
143859-51-2 |
|---|---|
Formule moléculaire |
C23H20O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-(4-benzoylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H20O2/c24-22(19-9-3-1-4-10-19)13-7-8-18-14-16-21(17-15-18)23(25)20-11-5-2-6-12-20/h1-6,9-12,14-17H,7-8,13H2 |
Clé InChI |
PSLCWRSLQRWEOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


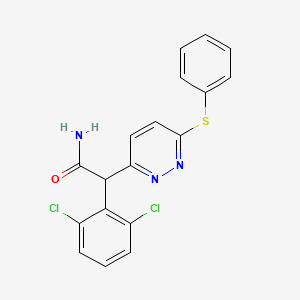
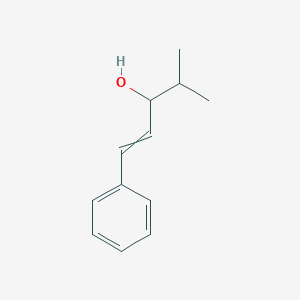

![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
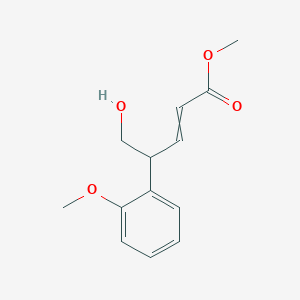
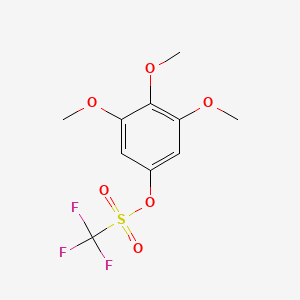
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)

![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
